THPN
Overview
Description
1-(3,4,5-Trihydroxyphenyl)nonan-1-one, commonly referred to as THPN, is a derivative of cytosporone B. This compound has garnered significant attention due to its potent biological activities, particularly its role as a nuclear receptor TR3 (Nur77) antagonist. This compound is known for inducing autophagic cell death in melanoma cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one, also known as THPN, is the nuclear receptor TR3 (Nur77), a member of the Nuclear receptor 4A (NR4A) subfamily . The NR4A subfamily, which also includes NR4A2 (Nurr1) and NR4A3 (Nor1), are gene regulators with broad involvement in various signaling pathways and human disease responses, including autophagy .
Mode of Action
This compound acts as a potent antagonist of the nuclear receptor TR3 (Nur77) . It interacts directly with Nur77-LBD (Ligand Binding Domain), forming a suitable surface that can bind to Nix . This interaction triggers a series of molecular events leading to cellular demise .
Biochemical Pathways
The interaction of this compound with Nur77 initiates a cascade of autophagy, a process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste . This autophagic cascade comprises TR3 translocation to mitochondria through interaction with the mitochondrial outer membrane protein Nix, crossing into the mitochondrial inner membrane through Tom40 and Tom70 channel proteins, dissipation of mitochondrial membrane potential by the permeability transition pore complex ANT1–VDAC1, and induction of autophagy . This process leads to excessive mitochondria clearance and irreversible cell death .
Result of Action
The result of this compound’s action is the induction of autophagic cell death, particularly in melanoma cells . This is achieved through the activation of the TR3-mediated autophagy pathway, leading to excessive clearance of mitochondria and irreversible cell death .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, cellular stress factors, including physiological stress (e.g., nutritional deficiencies, high temperature, high-density conditions, and hypoxia), hormones (e.g., glucagon), and pharmacological agents (e.g., Torin 1 and rapamycin) can induce autophagy . Therefore, these factors could potentially influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
THPN is known to interact with the nuclear receptor TR3 (Nur77), a gene regulator involved in various signaling pathways . The direct interaction between this compound and Nur77-LBD helps form a suitable surface that can bind to Nix .
Cellular Effects
This compound triggers human melanoma cells but does not affect non-melanoma cells . It induces autophagy, an evolutionarily conserved catabolic process that attenuates cellular stress by digesting cytoplasmic contents and disposing of intracellular waste .
Molecular Mechanism
This compound acts as a potent nuclear receptor TR3 (Nur77) antagonist . It induces autophagic cell death in melanoma by interfering with TR3 export to the cytoplasm and targeting to mitochondria . This leads to the autophagic induction .
Temporal Effects in Laboratory Settings
Autophagy is a process that can be observed over time, involving the induction of cell autophagy, nucleation of autophagosomes, amplification and completion of autophagosomes, docking and fusion of autophagosomes and vacuoles, and degradation and outflow of decomposition products .
Dosage Effects in Animal Models
It has been reported that co-application of this compound with Akt2 inhibitors significantly represses tumor growth in xenograft mouse models .
Metabolic Pathways
It is known that this compound interacts with the nuclear receptor TR3 (Nur77), which is involved in various signaling pathways .
Transport and Distribution
It is known that this compound interferes with TR3 export to the cytoplasm and targeting to mitochondria .
Subcellular Localization
It is known that this compound interferes with TR3 export to the cytoplasm and targeting to mitochondria .
Preparation Methods
The synthesis of 1-(3,4,5-Trihydroxyphenyl)nonan-1-one involves several steps. One common synthetic route includes the reaction of 3,4,5-trihydroxybenzaldehyde with nonanoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve optimization of this synthetic route to enhance yield and purity .
Chemical Reactions Analysis
1-(3,4,5-Trihydroxyphenyl)nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of THPN can lead to the formation of hydroquinones.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. .
Scientific Research Applications
1-(3,4,5-Trihydroxyphenyl)nonan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: THPN is studied for its role in inducing autophagic cell death, particularly in cancer cells.
Medicine: Its potential as an anti-cancer agent is being explored, especially in combination with Akt2 inhibitors to enhance its efficacy.
Industry: This compound derivatives are being investigated for their potential use in various industrial applications, including as intermediates in the synthesis of pharmaceuticals
Comparison with Similar Compounds
1-(3,4,5-Trihydroxyphenyl)nonan-1-one can be compared with other similar compounds such as:
Cytosporone B: The parent compound from which THPN is derived.
Triptolide: Another compound known to activate or inactivate Nur77.
Csn-B: A compound that induces nuclear export by binding to Nur77. The uniqueness of this compound lies in its potent ability to induce autophagic cell death specifically in melanoma cells, which is not observed with other similar compounds
Biological Activity
Introduction
THPN (Tetrakis(3-hydroxy-4-pyridinone)) is a compound of increasing interest in the field of medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound functions primarily as a Nur77 agonist , which means it binds to the Nur77 receptor and promotes its translocation to mitochondria. This interaction is crucial for initiating autophagy, a cellular process that degrades and recycles cellular components, thereby playing a significant role in maintaining cellular homeostasis and responding to stressors .
Key Biological Activities
- Autophagy Induction : this compound's ability to promote autophagy is linked to its interaction with Nur77, facilitating mitochondrial function and potentially mitigating inflammatory responses .
- Iron Chelation : Research indicates that this compound may also act as an iron chelator, which can be beneficial in conditions characterized by iron overload, such as certain types of anemia and hemochromatosis. By sequestering excess iron, this compound could reduce oxidative stress and tissue damage .
Therapeutic Potential
This compound's diverse biological activities suggest several therapeutic applications:
- Cancer Treatment : The autophagic effects of this compound may contribute to its potential as an anti-cancer agent. By promoting cell death in cancerous cells while protecting normal cells, this compound could serve as a novel treatment strategy .
- Antimicrobial Activity : The compound has shown promise in antimicrobial applications through iron deprivation mechanisms, which inhibit the growth of pathogens reliant on iron for proliferation .
- Inflammatory Diseases : Given its role in modulating inflammatory responses via Nur77 activation, this compound may hold therapeutic promise for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
Case Study 1: Autophagy and Cancer
A study demonstrated that this compound effectively induced autophagy in HepG2 liver cancer cells. The researchers observed that treatment with this compound led to increased levels of LC3-II, a marker for autophagy, suggesting that the compound could enhance the degradation of damaged organelles and proteins in cancer cells .
Case Study 2: Iron Overload Disease
In another investigation focused on iron overload diseases, this compound was evaluated for its efficacy as an iron chelator. Results indicated that this compound significantly reduced serum iron levels and improved liver function markers in animal models, highlighting its potential as a therapeutic agent for conditions like hemochromatosis .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Therapeutic Application |
---|---|---|
Autophagy Induction | Nur77 agonist promoting mitochondrial translocation | Cancer therapy |
Iron Chelation | Sequestration of excess iron | Treatment of iron overload diseases |
Anti-inflammatory Effects | Modulation of NF-κB signaling pathways | Inflammatory diseases |
Properties
IUPAC Name |
1-(3,4,5-trihydroxyphenyl)nonan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-12(16)11-9-13(17)15(19)14(18)10-11/h9-10,17-19H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFRHTFJDGAFQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30142922 | |
Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100079-26-3 | |
Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nonanone, 1-(2,4,6-trihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30142922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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